molecular formula C12H15NO2 B13128641 (1R,3S)-3-Aminocyclopentanol benzoic acid

(1R,3S)-3-Aminocyclopentanol benzoic acid

Cat. No.: B13128641
M. Wt: 205.25 g/mol
InChI Key: GXOQCTFAJHGZKN-WDEREUQCSA-N
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Description

(1R,3S)-3-Aminocyclopentanol benzoic acid is a chiral compound that features both an amino group and a hydroxyl group on a cyclopentane ring, along with a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclopentanol benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

(1R,3S)-3-Aminocyclopentanol benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclopentanol benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The benzoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-Aminocyclopentanol benzoic acid is unique due to its combination of an amino group, a hydroxyl group, and a benzoic acid moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

[(1R,3S)-3-aminocyclopentyl] benzoate

InChI

InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m0/s1

InChI Key

GXOQCTFAJHGZKN-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1N)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(CC1N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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